Pregnenolone sulfate sodium salt
Overview
Description
Pregnenolone sulfate sodium salt is a highly potent neurosteroid and a derivative of pregnenolone. It is known for its role in modulating various ion channels, transporters, and enzymes. As a neurosteroid, it has significant effects on cognitive and memory functions, and it is involved in various physiological processes .
Mechanism of Action
Target of Action
Pregnenolone sulfate sodium salt is a highly potent neurosteroid . It primarily targets the NMDA receptor , enhancing intracellular Ca2+ upon NMDA receptor-mediated synaptic activity . It also acts as an inhibitor at GABA A receptors . Additionally, it activates the transient receptor potential melastatin (TRPM3) , which is a calcium-permeable ion channel .
Mode of Action
This compound modulates a variety of ion channels, transporters, and enzymes . It acts as a potent negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor . It also acts as an agonist of the sigma receptor .
Biochemical Pathways
This compound is involved in the stimulation of the N-methyl-D-aspartate receptor (NMDA), γ-Aminobutyric acid type A (GABAA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) . It also modulates the NMDA mediated Ser/Thr kinase - glycogen synthase kinase 3 β (AKT/GSK3β) signaling pathway .
Result of Action
The activation of the NMDA receptor and inhibition of the GABA A receptor by this compound leads to enhanced intracellular Ca2+ . This can potentiate NMDA responses . The activation of the TRPM3 channel can also lead to an increase in intracellular calcium .
Action Environment
The action environment of this compound is primarily the brain, where it acts as a neurosteroid It is known that the effects of neurosteroids can be influenced by factors such as the cholesterol content of the plasma membrane .
Biochemical Analysis
Biochemical Properties
Pregnenolone sulfate sodium salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, γ-Aminobutyric acid type A (GABAA) receptors, and transient receptor potential melastatin 3 (TRPM3) channels . These interactions are crucial for its neuromodulatory effects. For instance, this compound enhances NMDA receptor-mediated synaptic activity and inhibits GABAA receptors, which can influence synaptic plasticity and neuronal excitability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, it enhances intracellular calcium levels upon NMDA receptor activation, which can lead to changes in synaptic strength and plasticity . Additionally, this compound has been shown to activate CREB phosphorylation and augment long-term potentiation (LTP), which are critical for memory formation and cognitive function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an agonist at NMDA receptors, potentiating their responses to glutamate . It also inhibits GABAA receptors, which can reduce inhibitory neurotransmission . Furthermore, this compound activates TRPM3 channels, leading to increased calcium influx and subsequent activation of downstream signaling pathways . These molecular interactions contribute to its overall neuromodulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing synaptic plasticity and cognitive behavior . Prolonged exposure may also lead to desensitization of receptors and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory by modulating NMDA receptor activity . At higher doses, it may exhibit toxic or adverse effects, such as excitotoxicity or disruption of normal neuronal function . Threshold effects have been observed, where a certain dosage is required to achieve the desired neuromodulatory effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from pregnenolone and can be further metabolized into other neurosteroids . Enzymes such as sulfotransferases play a role in its synthesis and metabolism. This compound can also influence metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system . The compound’s localization and accumulation are influenced by its interactions with transporters such as organic anion-transporting polypeptides (OATPs) and binding proteins like albumin .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization. For example, its interaction with NMDA receptors occurs at the synaptic membrane, while its modulation of intracellular calcium levels involves its presence in the cytoplasm . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its neuromodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnenolone sulfate sodium salt is synthesized from pregnenolone through a sulfation process. Pregnenolone itself is produced from cholesterol via the cholesterol side-chain cleavage enzyme. The sulfation of pregnenolone involves the addition of a sulfate group to the pregnenolone molecule, resulting in pregnenolone sulfate .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of specific solvents and reagents to ensure high purity and yield. The process typically includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 to prepare the in vivo formulation .
Chemical Reactions Analysis
Types of Reactions: Pregnenolone sulfate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and its role as a neurosteroid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites that play crucial roles in steroid synthesis pathways. These metabolites are involved in modulating ion channels and other physiological processes .
Scientific Research Applications
Pregnenolone sulfate sodium salt has a wide range of scientific research applications. It is used in the study of neurosteroids and their effects on cognitive and memory functions. It is also involved in research related to ion channel modulation, particularly the NMDA receptor and TRPM3 channels .
In medicine, this compound is studied for its potential therapeutic effects in conditions such as schizophrenia and other behavioral anomalies. It is also used in research related to the modulation of the GABA A receptor and its effects on anxiety and depression .
Comparison with Similar Compounds
Pregnenolone sulfate sodium salt is unique in its ability to modulate multiple ion channels and receptors. Similar compounds include dehydroepiandrosterone sulfate (DHEA-S), which is also a sulfated steroid with similar neurosteroid properties .
List of Similar Compounds:- Dehydroepiandrosterone sulfate (DHEA-S)
- Pregnenolone monosulfate
- Pregnenolone hydrogen sulfate
This compound stands out due to its potent effects on cognitive and memory functions and its ability to modulate a wide range of ion channels and receptors.
Properties
IUPAC Name |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVJEIZJHDPTSH-UTNKIXDHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635475 | |
Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-38-6 | |
Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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